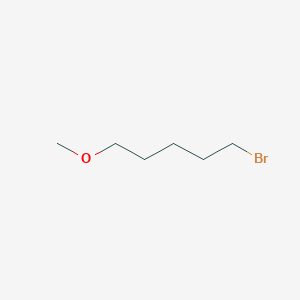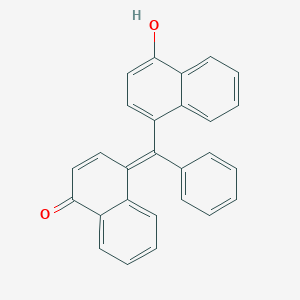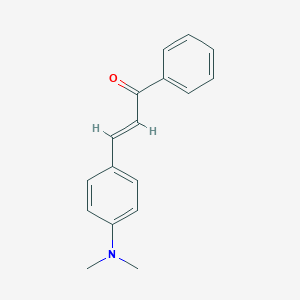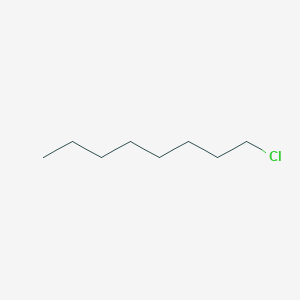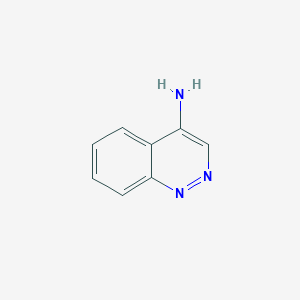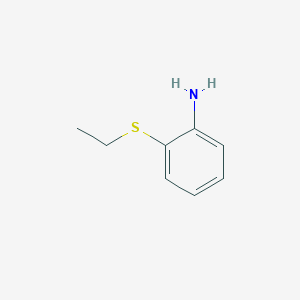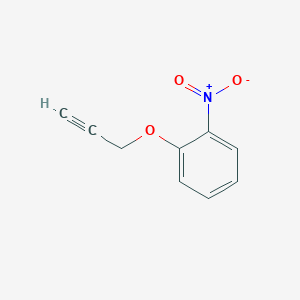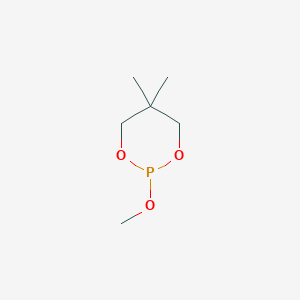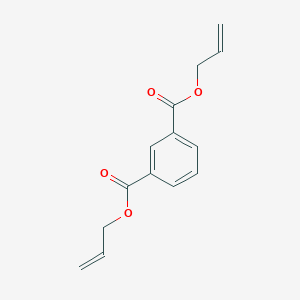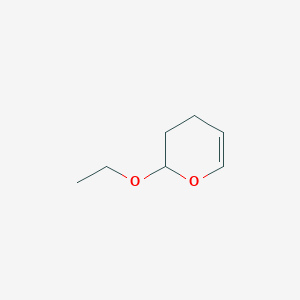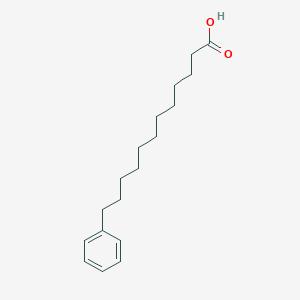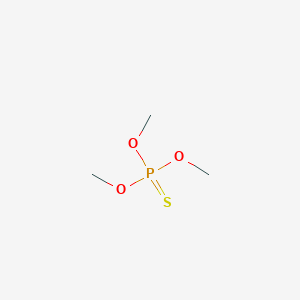
O,O,O-Triméthyl phosphorothioate
Vue d'ensemble
Description
Trimethyl thiophosphate is an organophosphorus compound with the molecular formula C3H9O3PS. It is a colorless liquid with a slight odor and is known for its use in various chemical reactions and industrial applications. This compound is primarily used as an intermediate in organic synthesis and has applications in the production of pesticides and other chemicals.
Applications De Recherche Scientifique
Trimethyl thiophosphate has several scientific research applications:
Mécanisme D'action
Target of Action
O,O,O-Trimethyl phosphorothioate primarily targets macrophages . It has been shown to increase the metabolic activities of splenic and peritoneal macrophages .
Mode of Action
The compound interacts with its targets by modulating their protease activity . Acute administration of O,O,O-Trimethyl phosphorothioate elevates the levels of neutral proteases, such as elastase, collagenase, and plasminogen activator, in culture supernatants of peritoneal and splenic macrophages . This elevation indicates that acute administration of the compound alters macrophage function, which is elevated following exposure to acute inflammatory stimuli .
Biochemical Pathways
The compound affects the biochemical pathways related to the secretion of interleukin 1 and nonspecific esterase . It also influences the pathways related to the secretion of neutral proteases . The compound’s action leads to an elevation in the levels of these enzymes, indicating a change in the biochemical pathways of the macrophages .
Pharmacokinetics
It is known that the compound can be oxidized to the corresponding oxo (p=o) compound under mild conditions with hydrogen peroxide or ozone . This suggests that the compound may undergo metabolic transformations in the body, which could affect its bioavailability.
Result of Action
The result of the compound’s action is an increase in the metabolic activities of macrophages . This includes an increase in the secretion of interleukin 1, nonspecific esterase, and neutral proteases . These changes could potentially influence the immune response and other physiological processes involving macrophages.
Action Environment
The action of O,O,O-Trimethyl phosphorothioate can be influenced by environmental factors. For instance, the compound’s oxidation to the corresponding oxo (P=O) compound can be facilitated by the presence of hydrogen peroxide or ozone . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of these and potentially other environmental factors.
Méthodes De Préparation
Trimethyl thiophosphate can be synthesized through several methods. One common method involves the reaction of trimethyl phosphite with sulfur. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the oxidation of O,O,O-trimethyl phosphorothioate using hydrogen peroxide or ozone. Urea hydroperoxide has been found to be an effective solid-state source of hydrogen peroxide, resulting in better yields compared to 30% hydrogen peroxide .
Analyse Des Réactions Chimiques
Trimethyl thiophosphate undergoes various chemical reactions, including oxidation, chlorination, and rearrangement.
Comparaison Avec Des Composés Similaires
Trimethyl thiophosphate can be compared with other organophosphorus compounds such as O,O,O-trimethyl phosphate and O,O,S-trimethyl phosphorothioate.
Propriétés
IUPAC Name |
trimethoxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLYQXUTWUIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164927 | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-18-1 | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O,O-Trimethyl phosphorothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of O,O,S-trimethyl phosphorothioate, an impurity often found in technical organophosphorus insecticides?
A1: O,O,S-trimethyl phosphorothioate exhibits significant toxicity. Studies have shown that a single oral dose as low as 15 mg/kg can cause delayed mortality in rats, with death occurring between 4 to 22 days post-exposure. [] This delayed toxicity manifests as non-cholinergic symptoms, with rats exhibiting food and water refusal within 24 hours of exposure, persisting until death. [] Notably, this toxicity can be antagonized by its isomer, O,O,O-trimethyl phosphorothioate, even at low concentrations (1%). [] This protective effect is attributed to the latter's ability to counteract the prolonged inhibition of serum carboxylesterase and cholinesterase caused by O,O,S-trimethyl phosphorothioate. []
Q2: How does O,O,O-trimethyl phosphorothioate influence the toxicity of malathion?
A2: O,O,O-trimethyl phosphorothioate acts as a potent antagonist against the delayed toxicity induced by O,O,S-trimethyl phosphorothioate, a common impurity found in technical malathion. [] This protective effect is particularly significant considering the high toxicity of O,O,S-trimethyl phosphorothioate, which can cause delayed death in rats even at low doses. [] The mechanism behind this antagonism is believed to involve the interaction of these compounds with mammalian liver and serum carboxylesterases. []
Q3: What is the role of O,O,O-trimethyl phosphorothioate in environmental research?
A3: O,O,O-trimethyl phosphorothioate has been explored for its potential to stabilize Bidrin, an insecticide, in soil. [] Research indicates that applying O,O,O-trimethyl phosphorothioate to soil significantly reduces the detoxification rate of Bidrin, enhancing its persistence. [] This finding has implications for understanding the environmental fate and behavior of pesticides in soil ecosystems.
Q4: How is O,O,O-trimethyl phosphorothioate studied in atmospheric chemistry?
A4: Researchers investigate the gas-phase reactions of O,O,O-trimethyl phosphorothioate with atmospheric oxidants like the hydroxyl radical to understand its degradation pathways and the products formed. [] This research helps to determine the atmospheric lifetime of this compound and its potential environmental impact.
Q5: What are the implications of finding O,O,O-trimethyl phosphorothioate as an impurity in malathion?
A5: The presence of O,O,O-trimethyl phosphorothioate as an impurity in technical malathion is significant due to its antagonistic effect on the toxicity of another impurity, O,O,S-trimethyl phosphorothioate. [] This complex interplay between impurities highlights the importance of stringent quality control in insecticide production to ensure predictable toxicity profiles and minimize unintended environmental or health consequences.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


